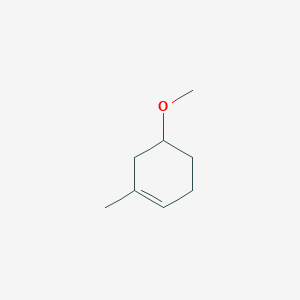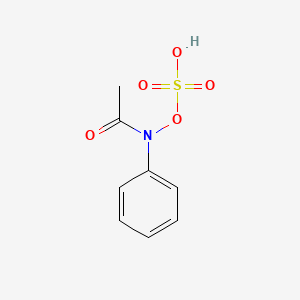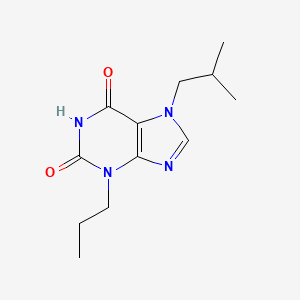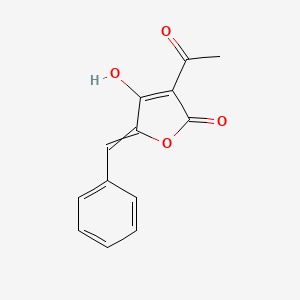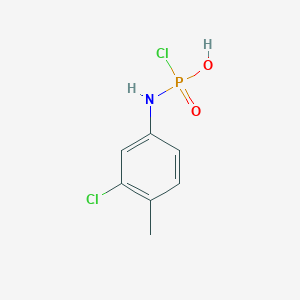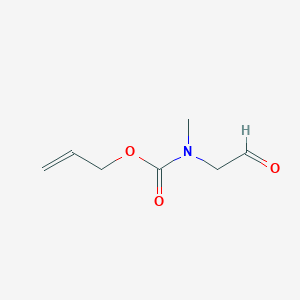
Prop-2-en-1-yl methyl(2-oxoethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prop-2-en-1-yl methyl(2-oxoethyl)carbamate is a chemical compound with the molecular formula C7H11NO3 It is characterized by the presence of a carbamate group, which is a functional group consisting of a carbonyl group attached to an amine group via an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-en-1-yl methyl(2-oxoethyl)carbamate can be achieved through several methods. One common approach involves the reaction of an alcohol with a carbamoyl chloride in the presence of a base. For example, the reaction of prop-2-en-1-ol with methyl carbamoyl chloride in the presence of a base such as triethylamine can yield the desired carbamate. The reaction is typically carried out under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods
Industrial production of carbamates often involves the use of large-scale reactors and continuous flow processes. The use of catalysts, such as indium triflate, can enhance the efficiency of the reaction and increase the yield of the desired product . Additionally, the use of non-metallic reagents and environmentally friendly solvents can make the process more sustainable and reduce the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Prop-2-en-1-yl methyl(2-oxoethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group into an amine group.
Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield aldehydes or ketones, while reduction can produce amines .
Applications De Recherche Scientifique
Prop-2-en-1-yl methyl(2-oxoethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of polymers, coatings, and other materials with specific properties
Mécanisme D'action
The mechanism of action of prop-2-en-1-yl methyl(2-oxoethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes and other proteins, leading to inhibition of their activity. This interaction can affect various biological pathways and processes, making the compound useful in the study of enzyme function and regulation .
Comparaison Avec Des Composés Similaires
Prop-2-en-1-yl methyl(2-oxoethyl)carbamate can be compared with other carbamate compounds, such as:
Methyl carbamate: A simpler carbamate with similar reactivity but different applications.
Ethyl carbamate: Another carbamate with distinct properties and uses in different fields.
Phenyl carbamate: A more complex carbamate with unique chemical and biological activities.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and its versatility in various chemical reactions .
Propriétés
Numéro CAS |
92143-84-5 |
|---|---|
Formule moléculaire |
C7H11NO3 |
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
prop-2-enyl N-methyl-N-(2-oxoethyl)carbamate |
InChI |
InChI=1S/C7H11NO3/c1-3-6-11-7(10)8(2)4-5-9/h3,5H,1,4,6H2,2H3 |
Clé InChI |
QREMFPCCVXCMFO-UHFFFAOYSA-N |
SMILES canonique |
CN(CC=O)C(=O)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3E)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-thione](/img/structure/B14368233.png)
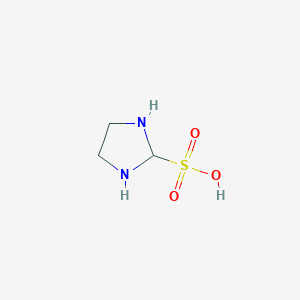
![3,3-Bis[(4-methylphenyl)methyl]pentane-2,4-dione](/img/structure/B14368270.png)
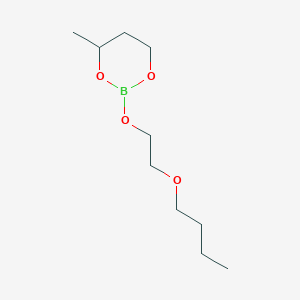
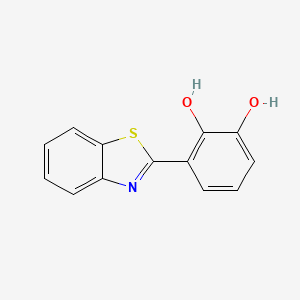
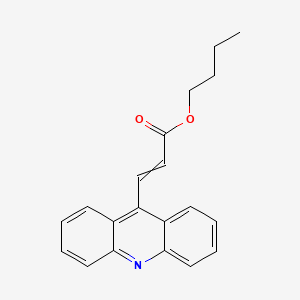
![[(2S,3S,7S,8R,9R,10S,11R,13S,14R,17R)-2,9,10-triacetyloxy-13-chloro-8,17-dimethyl-4,12-dimethylidene-16-oxo-15,18-dioxatetracyclo[9.6.1.01,14.03,8]octadecan-7-yl] acetate](/img/structure/B14368286.png)
![4-Cyano-N-[3-(morpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B14368295.png)

